molecular formula C10H13F3N2 B14800328 (2-(1,1,1-Trifluoro-2-methylpropan-2-yl)pyridin-3-yl)methanamine

(2-(1,1,1-Trifluoro-2-methylpropan-2-yl)pyridin-3-yl)methanamine

Cat. No.: B14800328
M. Wt: 218.22 g/mol
InChI Key: AXMQBEBBJOOVHM-UHFFFAOYSA-N
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Description

(2-(1,1,1-Trifluoro-2-methylpropan-2-yl)pyridin-3-yl)methanamine is a fluorinated organic compound that features a pyridine ring substituted with a trifluoromethyl group and a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(1,1,1-Trifluoro-2-methylpropan-2-yl)pyridin-3-yl)methanamine typically involves multiple steps starting from commercially available precursors. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(2-(1,1,1-Trifluoro-2-methylpropan-2-yl)pyridin-3-yl)methanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridine N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially leading to the formation of reduced pyridine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Reduced pyridine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

(2-(1,1,1-Trifluoro-2-methylpropan-2-yl)pyridin-3-yl)methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-(1,1,1-Trifluoro-2-methylpropan-2-yl)pyridin-3-yl)methanamine depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets such as enzymes, receptors, and ion channels. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively modulate biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-(1,1,1-Trifluoro-2-methylpropan-2-yl)pyridin-3-yl)methanamine is unique due to the presence of both the trifluoromethyl and methanamine groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H13F3N2

Molecular Weight

218.22 g/mol

IUPAC Name

[2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-3-yl]methanamine

InChI

InChI=1S/C10H13F3N2/c1-9(2,10(11,12)13)8-7(6-14)4-3-5-15-8/h3-5H,6,14H2,1-2H3

InChI Key

AXMQBEBBJOOVHM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=C(C=CC=N1)CN)C(F)(F)F

Origin of Product

United States

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